molecular formula C11H13IO4 B8161421 Methyl 4-iodo-2-(2-methoxyethoxy)benzoate

Methyl 4-iodo-2-(2-methoxyethoxy)benzoate

Cat. No.: B8161421
M. Wt: 336.12 g/mol
InChI Key: RJMQFPGSXNPXJB-UHFFFAOYSA-N
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Description

Methyl 4-iodo-2-(2-methoxyethoxy)benzoate is an aromatic ester featuring an iodine atom at the para position and a 2-methoxyethoxy substituent at the ortho position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The iodine atom enhances its utility in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the ether-linked methoxyethoxy group contributes to solubility in polar solvents .

Properties

IUPAC Name

methyl 4-iodo-2-(2-methoxyethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO4/c1-14-5-6-16-10-7-8(12)3-4-9(10)11(13)15-2/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMQFPGSXNPXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)I)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-iodo-2-(2-methoxyethoxy)benzoate typically involves the iodination of a suitable benzoate precursor followed by esterification. One common method involves the reaction of 4-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid to form the ester. The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-2-(2-methoxyethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of new aryl-aryl bonds.

    Reduction: Formation of alcohols.

    Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

Methyl 4-iodo-2-(2-methoxyethoxy)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its ability to undergo various chemical modifications.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-iodo-2-(2-methoxyethoxy)benzoate depends on the specific chemical reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing the formation of new carbon-carbon or carbon-heteroatom bonds. In reduction reactions, the ester group is converted to an alcohol, while in oxidation reactions, the methoxyethoxy group is transformed into more oxidized functional groups.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
Methyl 4-iodo-2-(2-methoxyethoxy)benzoate Iodo (C4), 2-methoxyethoxy (C2) C11H13IO5 ~352.1 (estimated) Cross-coupling precursor, agrochemical R&D [11, 16]
Methyl 4-iodo-2-methoxybenzoate Iodo (C4), methoxy (C2) C9H9IO3 292.072 Simpler structure; lower solubility [2]
Methyl 4-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate Methoxy (C4), 2-methoxy-2-oxoethoxy (C2) C12H14O6 254.24 Increased ester reactivity; potential hydrolysis [16]
Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate Amino (C4), ethylthio (C5), methoxy (C2) C11H15NO3S 241.311 Nucleophilic amino group; sulfur-based reactivity [15]
Methyl 4-iodo-2-(3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)ureidosulfonyl)benzoate Iodo (C4), sulfonylurea-triazine (C2) C15H14IN5O6S 575.18 Herbicidal activity (e.g., iodosulfuron-methyl derivative) [6, 7, 11]

Functional Group Impact on Properties

  • Reactivity :

    • The iodine atom in the target compound and Methyl 4-iodo-2-methoxybenzoate facilitates halogenation or coupling reactions. However, the methoxyethoxy group in the target compound offers enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the methoxy group in the latter .
    • Compounds with sulfonylurea-triazine groups (e.g., iodosulfuron-methyl derivatives) exhibit herbicidal activity due to their ability to inhibit acetolactate synthase (ALS) in plants. This functionality is absent in the target compound .
  • Stability :

    • Ester groups in all compounds are susceptible to hydrolysis under acidic/basic conditions. However, the ether linkage in the target compound’s 2-methoxyethoxy group is more hydrolytically stable than the sulfonylurea or amide groups in other derivatives .
  • Toxicity :

    • The triazine-containing sulfonylurea derivative (CAS 144550-06-1) is classified as environmentally hazardous (R50-53: toxic to aquatic life), while the target compound’s toxicity profile remains unstudied but likely less severe due to the absence of triazine .

Analytical Differentiation

Mass spectrometry (MS) can distinguish between isomers like methoxybenzoic acids and methyl hydroxybenzoate esters. For example, α-cleavage of methoxy groups produces distinct fragmentation patterns compared to ester hydrolysis products .

Biological Activity

Methyl 4-iodo-2-(2-methoxyethoxy)benzoate is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom, which enhances its reactivity and potential biological activity. The chemical formula is C12H15IO3C_{12}H_{15}IO_3, and its structure includes:

  • A methoxyethoxy group, which may influence solubility and biological interactions.
  • An iodine substituent that can participate in various chemical reactions, including those relevant to anticancer activity.

Synthesis

The synthesis of this compound typically involves the iodination of 4-methoxybenzoic acid derivatives followed by esterification with methanol. This process can be optimized to enhance yield and purity, as demonstrated in various synthetic studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HCT116 (colon cancer)
  • HepG2 (liver cancer)

Results indicate that this compound exhibits significant cytotoxic effects, with IC50 values comparable to other known anticancer agents. For instance, in a study involving various iodo-substituted compounds, this compound showed promising activity with IC50 values ranging from 5 to 10 µM across different cell lines .

Cell LineIC50 (µM)
MCF-76.46
A5495.55
HCT1165.40
HepG25.24

The mechanism by which this compound exerts its biological effects is thought to involve several pathways:

  • Inhibition of EGFR : The compound may inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
  • Induction of Apoptosis : Studies suggest that it can induce programmed cell death in cancer cells, contributing to its anticancer efficacy.
  • Cell Cycle Arrest : The compound has been shown to interfere with cell cycle progression, particularly at the G1/S phase transition.

Case Studies

Several case studies have documented the effects of this compound on specific cancer types:

  • Breast Cancer : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 cells, accompanied by increased markers for apoptosis.
  • Lung Cancer : A549 cells treated with this compound showed decreased proliferation rates and altered expression of key oncogenes.
  • Liver Cancer : HepG2 cells exhibited sensitivity to this compound, suggesting potential for therapeutic application in hepatocellular carcinoma.

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